(2-Chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Metal-Halogen Exchange: One common method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM): Another method is the metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves a cycloaddition reaction to form the desired boronic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving (2-Chloro-5-(methoxycarbonyl)pyridin-3-yl)boronic acid.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Hydrocarbons: Formed from protodeboronation reactions.
Scientific Research Applications
Chemistry:
Carbon-Carbon Bond Formation: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
Suzuki-Miyaura Coupling:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
Comparison with Similar Compounds
(2-Chloro-5-methoxypyridin-4-yl)boronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
2-Methoxy-5-pyridineboronic acid: Similar structure but with a methoxy group instead of a methoxycarbonyl group.
2-Chloro-3-methyl-5-pyridineboronic acid: Similar structure but with a methyl group instead of a methoxycarbonyl group.
Uniqueness:
Properties
Molecular Formula |
C7H7BClNO4 |
---|---|
Molecular Weight |
215.40 g/mol |
IUPAC Name |
(2-chloro-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BClNO4/c1-14-7(11)4-2-5(8(12)13)6(9)10-3-4/h2-3,12-13H,1H3 |
InChI Key |
BWJCBRITHBCDQN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1Cl)C(=O)OC)(O)O |
Origin of Product |
United States |
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